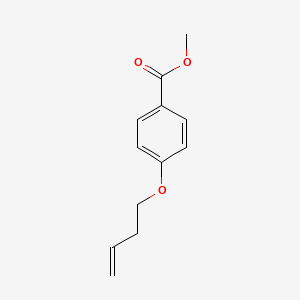

Methyl p-(3-Butenyloxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 4-but-3-enoxybenzoate |

InChI |

InChI=1S/C12H14O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h3,5-8H,1,4,9H2,2H3 |

InChI Key |

QAXABFBQCRILRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl P 3 Butenyloxy Benzoate and Its Derivatives

Chemical Synthesis Routes for Methyl p-(3-Butenyloxy)benzoate as a Mesogen

The primary route for synthesizing this compound relies on establishing an ether linkage between a phenolic precursor and an alkenyl halide. This method is valued for its efficiency and reliability in forming the specific molecular architecture required for liquid crystal properties.

Nucleophilic Substitution Reactions in Butenyloxybenzoate Synthesis

The cornerstone for the synthesis of this compound is the Williamson ether synthesis, a classic and robust method in organic chemistry for forming ethers. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com

The synthesis involves two key reactants:

The Nucleophile : The sodium or potassium salt of methyl p-hydroxybenzoate (methyl 4-hydroxybenzoate). This is typically generated in situ by treating methyl p-hydroxybenzoate with a suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH), which deprotonates the phenolic hydroxyl group to form a more reactive phenoxide ion.

The Electrophile : A 3-butenyl halide, most commonly 4-bromo-1-butene. guidechem.comchemicalbook.com This molecule provides the four-carbon chain with a terminal double bond. The primary carbon attached to the bromine atom is an excellent site for SN2 attack.

The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, which facilitates the SN2 mechanism by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophile.

Step 1: Formation of the phenoxide HO-C₆H₄-COOCH₃ + Base → ⁻O-C₆H₄-COOCH₃ + [Base-H]⁺

Step 2: Nucleophilic attack ⁻O-C₆H₄-COOCH₃ + Br-CH₂CH₂CH=CH₂ → CH₂=CHCH₂CH₂-O-C₆H₄-COOCH₃ + Br⁻

This method is highly effective for primary alkyl halides like 4-bromo-1-butene, as they are sterically accessible and less prone to competing elimination reactions. wikipedia.org

Functional Group Transformations for Terminal Alkene Integration

The integration of the terminal alkene is intrinsic to the Williamson ether synthesis described above. The key functional group transformation is the conversion of a phenol (Ar-OH) into an aryl ether (Ar-OR). In this specific synthesis, the R group is the 3-butenyl moiety, which contains the desired terminal alkene. The choice of 4-bromo-1-butene as the alkylating agent directly installs this functional group. chemicalbook.com

The terminal alkene is a critical feature for mesogens, as it provides a reactive handle for polymerization, often via radical or metathesis reactions, to form liquid crystal polymers. The integrity of the double bond must be maintained throughout the synthesis, which is readily achieved under the conditions of the Williamson ether synthesis.

Preparation of Related Butenyloxybenzoate-Containing Precursors and Intermediates

The successful synthesis of the target molecule is dependent on the availability and purity of its precursors.

Methyl p-hydroxybenzoate : This precursor is commercially available or can be synthesized in the laboratory. The most common method for its preparation is the Fischer esterification of p-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. cabidigitallibrary.orgmdpi.com The reaction involves heating the acid and excess alcohol under reflux, often with a method to remove the water produced to drive the equilibrium toward the ester product. cabidigitallibrary.org Alternative methods utilize solid acid catalysts or cation exchange resins to simplify product purification. mdpi.comgoogle.com

4-Bromo-1-butene : This is the key intermediate for introducing the butenyloxy side chain. It is a commercially available reagent. merckmillipore.com Its synthesis can be achieved from precursor molecules such as 1,4-dibromobutane or by the radical bromination of 1-butene. It is a colorless liquid that serves as an excellent electrophile in SN2 reactions due to the primary carbon-bromine bond. guidechem.com

The properties of these precursors are summarized in the table below.

| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl p-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125-128 | 270-275 |

| p-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 215-217 | - |

| 4-Bromo-1-butene | C₄H₇Br | 135.00 | -65 | 98-100 |

Data sourced from various chemical suppliers and databases.

Strategies for Derivatization and Structural Modification of the Butenyloxybenzoate Moiety

Once this compound is synthesized, its structure can be modified to tune its properties or to incorporate it into larger molecular systems. These modifications can target the terminal alkene, the aromatic ring, or the ester group.

Modifications of the Terminal Alkene: The terminal double bond is the most common site for derivatization.

Polymerization : The alkene can undergo polymerization, such as free-radical polymerization or Ring-Opening Metathesis Polymerization (ROMP), to create side-chain liquid crystal polymers.

Hydrosilylation : Reaction with a hydrosilane (containing an Si-H bond) in the presence of a platinum catalyst adds the silane (B1218182) across the double bond.

Epoxidation : Treatment with a peroxy acid, like m-chloroperoxybenzoic acid (mCPBA), converts the alkene to an epoxide.

Hydrogenation : Catalytic hydrogenation will saturate the double bond, converting the butenyloxy group to a butoxy group.

Hydroboration-Oxidation : This two-step process converts the terminal alkene into a primary alcohol, yielding a hydroxybutoxybenzoate derivative.

Modifications of the Benzoate (B1203000) Ester: The ester functional group can also be chemically transformed.

Hydrolysis : The methyl ester can be hydrolyzed back to the carboxylic acid (4-(3-butenyloxy)benzoic acid) under acidic or basic conditions. libretexts.org This acid is itself a useful intermediate for creating other esters or amides.

Transesterification : The methyl group can be exchanged for other alkyl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (p-(3-butenyloxy)benzyl alcohol). libretexts.org

Grignard Reaction : Reaction with excess Grignard reagents (R-MgBr) will convert the ester into a tertiary alcohol. libretexts.org

These derivatization strategies significantly expand the utility of the this compound core, allowing for the creation of a wide range of materials with tailored properties.

Polymerization and Architectural Design of Methyl P 3 Butenyloxy Benzoate Based Systems

Role of Methyl p-(3-Butenyloxy)benzoate as a Side-Chain Mesogen in Polymeric Networks

This compound (MBB) functions as a side-chain mesogen in polymeric networks. In this architecture, the rigid, rod-like benzoate (B1203000) core of the molecule constitutes the liquid crystal (LC) mesogen, which is responsible for the material's ability to form anisotropic liquid crystalline phases. The flexible 3-butenyloxy tail acts as a spacer and, crucially, provides a reactive terminal double bond for grafting the mesogen onto a polymer backbone.

When incorporated as side chains, these mesogenic units can self-organize into ordered phases (e.g., nematic) below a certain transition temperature. This ordering is fundamental to the unique properties of the resulting liquid crystal polymer or elastomer. The orientation of these side-chain mesogens can be controlled by external stimuli, and when the polymer network is lightly crosslinked to form an elastomer, this molecular reorientation is coupled to the macroscopic shape of the material. This coupling is the basis for the large, reversible shape changes and actuation capabilities of LCEs. For instance, in MBB-based systems, the nematic-to-isotropic phase transition is a key characteristic, with reported activation temperatures as low as 54.52 °C, making them suitable for applications near the human body. scielo.bropenaccessjournals.com

Polymer Backbone Integration via "Click" Chemistry and Hydrosilylation Reactions

The terminal alkene group of this compound is the key to its integration into various polymer backbones. Two highly efficient and widely used methods for this are hydrosilylation and thiol-ene "click" chemistry.

Hydrosilylation Reactions: This is a classic and robust method for grafting alkene-terminated mesogens like MBB onto polysiloxane backbones. The reaction involves the addition of a silicon-hydride (Si-H) bond from a polymer, such as poly(hydromethylsiloxane) (PHMS), across the terminal double bond of the MBB molecule. This process is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The result is a stable silicon-carbon bond, effectively attaching the MBB mesogen as a side chain to the flexible polysiloxane backbone. The high flexibility of the Si-O backbone of polysiloxanes provides the low glass transition temperature necessary for the mesogenic side chains to achieve liquid crystalline order.

"Click" Chemistry: Thiol-ene "click" chemistry offers an alternative, highly efficient, and often metal-free route to integrate MBB. In this approach, a polymer backbone functionalized with thiol groups (-SH), such as poly[3-mercaptopropylmethylsiloxane], is reacted with the butenyl group of MBB. scielo.br This reaction can be initiated by UV light or thermal initiators and proceeds with high yield and selectivity, forming a thioether linkage. A notable advantage of this method is its tolerance to various functional groups and its typically benign reaction conditions. In one synthetic strategy, MBB is grafted onto a thiol-silicone oil to create a crosslinking agent, which is then reacted with a vinyl-terminated polydimethylsiloxane (B3030410) base via a two-step thiol-ene reaction to form the final elastomer network. researchgate.net

Crosslinking Mechanisms and Network Formation in Liquid Crystal Elastomers

To transform a liquid crystal polymer into an elastomer, a permanent network must be formed by crosslinking the polymer chains. The crosslinking mechanism locks the anisotropic orientation of the mesogens into the polymer network, enabling the material to exhibit rubbery elasticity and to undergo reversible, stimulus-induced actuation.

The same reactions used for side-chain integration, such as hydrosilylation and thiol-ene chemistry, are commonly employed for crosslinking. This is often achieved by using a multifunctional crosslinking agent that can react with the polymer chains or with the mesogens themselves. For example, a difunctional or multifunctional silane (B1218182) or thiol crosslinker can be used to link multiple polysiloxane backbones together.

In systems using MBB, the network can be formed by first grafting the MBB onto a polysiloxane backbone and then using a separate crosslinking agent to connect the chains. Alternatively, as seen in some "click" chemistry approaches, a crosslinker is first functionalized with MBB, and this entire construct is then used to crosslink a base polymer like vinyl-terminated polydimethylsiloxane. researchgate.net The final network consists of flexible polymer backbones decorated with orientable MBB mesogens and connected at various points by crosslinks.

To create monodomain LCEs, where the mesogens are uniformly aligned in a single direction, controlled crosslinking strategies are essential. A widely adopted and effective method is the two-stage crosslinking process.

First Stage (Partial Crosslinking): A lightly crosslinked network is first prepared. This involves reacting the majority of the reactive groups on the polymer backbone (e.g., Si-H groups) with the monofunctional mesogen (MBB), while a smaller fraction is reacted with a multifunctional crosslinking agent. The resulting polymer is a soft, malleable elastomer that can be easily deformed.

Alignment and Second Stage (Final Crosslinking): The lightly crosslinked elastomer is then mechanically stretched or otherwise oriented to align the mesogenic side chains along a preferred direction. While held in this deformed state, the remaining reactive groups are reacted in a second crosslinking step to permanently fix the anisotropic, monodomain structure. scielo.bropenaccessjournals.com This "locking-in" of the alignment is crucial for achieving materials with anisotropic mechanical properties and a defined direction of actuation. A two-step thiol-ene "click" reaction follows a similar principle, allowing for controlled network formation. researchgate.net

The crosslinking density—the number of crosslinks per unit volume—is a critical parameter that profoundly influences the thermo-mechanical properties of the final LCE. Adjusting the concentration of the crosslinking agent allows for the tuning of these properties.

Mechanical Properties: Generally, increasing the crosslinking density leads to a stiffer material, characterized by a higher Young's modulus. mdpi.com However, this can also lead to a decrease in the elongation at break, making the material more brittle. mdpi.com Research on chiral nematic LCEs showed that a mesogenic crosslinker resulted in higher stiffness compared to non-mesogenic, flexible crosslinkers. mdpi.com

Actuation and Deformation: The magnitude of actuation strain is highly dependent on crosslink density. Studies on main-chain LCEs show that higher cross-linker concentrations can lead to a greater extent of spontaneous deformation upon heating. scielo.br However, for some systems, an optimal, often lower, crosslink density is required to maximize actuation, as a very high density can overly constrain the network and hinder the reorientation of mesogens. researchgate.net

Phase Transition and Stability: The crosslinking density can affect the nematic-to-isotropic transition temperature (TNI). Often, a higher density of crosslinks can broaden the transition range. researchgate.net It also significantly impacts the order parameter of the material; a higher cross-linker concentration can support stronger bonds between polymer chains, leading to a higher maximum order parameter upon stretching. scielo.br

The following table summarizes findings on how crosslinker concentration affects various properties of LCEs, providing a general framework applicable to MBB-based systems.

| Property | Effect of Increasing Crosslinker Density | Source |

| Young's Modulus | Increases (material becomes stiffer) | mdpi.com |

| Breaking Strain | Decreases (material becomes more brittle) | mdpi.com |

| Spontaneous Deformation | Can increase the extent of deformation | scielo.br |

| Maximum Order Parameter | Increases | scielo.br |

| Transition Temperature (TNI) | Can shift and broaden the transition range | researchgate.net |

Fabrication Techniques for Anisotropic and Monodomain Liquid Crystal Elastomers

The fabrication of LCEs with uniform mesogen alignment (monodomain structure) is paramount for achieving predictable and anisotropic actuation. The most common principle involves orienting the liquid crystal mesogens in a precursor mixture or a lightly crosslinked gel before locking this orientation in place with a final crosslinking step. This pre-alignment ensures that the stimulus-induced molecular reorientation translates into a coherent macroscopic shape change, such as contraction along the alignment direction.

Various methods can be used to impose this initial alignment, including the application of mechanical stress (stretching), electric fields, or magnetic fields. The two-stage crosslinking method described previously is a prime example of a fabrication technique that utilizes mechanical stretching for alignment.

For applications requiring filament-like actuators, such as artificial muscles in soft robotics or medical devices, wet spinning has been demonstrated as a viable technique for producing continuous LCE fibers from MBB-based materials. scielo.bropenaccessjournals.com

In a typical wet spinning process for MBB-LCEs, a spinning solution is prepared containing the polysiloxane backbone, the MBB mesogen, a crosslinker, and a catalyst, all dissolved in a suitable solvent. This solution is extruded through a spinneret directly into a coagulation bath that is immiscible with the solvent but can facilitate the initial crosslinking reaction.

A key step in the process is the application of a draw ratio during spinning. As the fiber is extruded and travels through the bath, it is stretched. This mechanical drawing forces the alignment of the liquid crystal mesogens along the fiber axis. A subsequent thermal curing step completes the two-stage crosslinking process, permanently setting the oriented, monodomain structure. Research has shown that moderate draw ratios (e.g., up to 2.3) are sufficient to achieve highly oriented MBB mesogens, leading to fibers capable of significant thermal contraction. scielo.bropenaccessjournals.com

The properties of MBB-based LCE fibers produced via this method are highly promising for actuation applications, as detailed in the table below.

| Property | Value | Source |

| Activation Temperature (TNI) | 54.52 °C | scielo.bropenaccessjournals.com |

| Work Capacity | Up to 3.857 J/kg | scielo.bropenaccessjournals.com |

| Lifting Capacity | Up to 140 times their own weight | scielo.bropenaccessjournals.com |

| Achieved Orientation (Herman's order parameter, f) | 0.64 (at draw ratio of 2.3) | scielo.bropenaccessjournals.com |

Induced Alignment during Polymerization

The generation of macroscopic alignment within a polymeric system is a critical step in harnessing the anisotropic properties inherent to liquid crystalline phases. For polymers derived from monomers such as this compound, which possesses mesogenic characteristics, inducing a uniform orientation of the polymer chains during the polymerization process is paramount for achieving desired optical and mechanical performance. This alignment is typically achieved by subjecting the monomer or polymerizing system to an external directional stimulus, which encourages the liquid crystalline domains to orient in a specific manner. The ordered state is then "locked-in" by the polymerization process, translating the molecular-level anisotropy to the macroscopic polymer network.

Several methods have been effectively employed to induce alignment in liquid crystalline polymer systems. These techniques primarily include the application of external fields, the use of alignment-promoting surfaces, and flow-induced orientation.

One of the most prevalent methods for inducing alignment is the application of external fields, such as magnetic or electric fields, to the liquid crystalline monomer before and during polymerization. acs.orgmdpi.comrug.nlresearchgate.netaps.org Liquid crystal molecules, including those with benzoate cores, often exhibit magnetic or dielectric anisotropy, causing them to align with the applied field. acs.orgresearchgate.net For instance, a magnetic field can be used to orient the liquid crystal monomers in a desired direction within a mold prior to initiating polymerization. acs.orgrug.nl This technique is advantageous as it is a volumetric method, allowing for the creation of complex, three-dimensional director orientations that are independent of the sample's geometry. acs.org Similarly, an electric field can be applied to align mesogens, with the direction of alignment depending on the sign of the dielectric anisotropy of the molecules. mdpi.comresearchgate.net

Another powerful technique for controlling alignment is photo-alignment. This non-contact method utilizes polarized light to induce a preferred orientation in a photosensitive alignment layer, which then directs the alignment of the liquid crystal monomers in contact with it. azimuth-corp.com A variation of this is the in situ photopolymerization of liquid crystal monomers in the presence of a dichroic dye or a photoresponsive initiator, where the polarized light simultaneously directs both the alignment and the polymerization. azimuth-corp.comnih.gov This approach offers high-resolution patterning of the molecular orientation.

Surface-induced alignment is another common strategy, where the topography or chemical functionality of a substrate dictates the orientation of the liquid crystal molecules. mdpi.com Techniques such as mechanical rubbing of a polymer-coated substrate or the use of substrates with micro- or nanometer-scale grooves can impose a specific alignment on the adjacent liquid crystal monomers. acs.org This alignment can then be propagated through the bulk of the material and fixed by polymerization. The concept of using a nematic liquid crystal solvent to "imprint" order onto a polymer network during its formation has also been explored, offering a pathway to align polymers that may not be intrinsically liquid crystalline. digitellinc.com

Flow-induced alignment can also be employed, where the shear forces generated during processes like fiber spinning or injection molding can orient the polymer chains. While more commonly used for thermoplastic liquid crystal polymers, it can also be applied to reactive systems under certain conditions.

The effectiveness of these alignment techniques when applied to the polymerization of this compound would depend on the specific polymerization conditions and the resulting polymer's liquid crystalline phase behavior. Research in this area would likely involve characterizing the degree of order and the long-range uniformity of the alignment achieved through these various methods. The following table summarizes key parameters and expected outcomes for different induced alignment techniques that could be applicable to a this compound-based system.

| Alignment Technique | Key Parameters | Expected Outcome for Poly(this compound) |

| Magnetic Field | Field Strength, Temperature, Monomer Purity | Uniform alignment of mesogens parallel or perpendicular to the field lines, depending on the magnetic anisotropy. |

| Electric Field | Field Strength and Frequency, Temperature, Dielectric Anisotropy | Alignment of mesogens with the electric field, enabling patterned alignment using structured electrodes. |

| Photo-alignment | Wavelength and Polarization of Light, Exposure Dose, Initiator/Dye Type | High-resolution spatial control over the director orientation, allowing for the creation of complex optical elements. |

| Surface-induced | Substrate Topography (e.g., rubbed polyimide, gratings) | Planar or homeotropic alignment depending on the surface treatment, with the order propagating into the bulk. |

| Flow-induced | Shear Rate, Temperature, Viscosity | Alignment of polymer chains along the direction of flow, suitable for producing aligned fibers or films. |

Further research would be necessary to optimize these techniques for polymers derived from this compound and to fully characterize the resulting anisotropic properties of the aligned materials.

Advanced Characterization of Methyl P 3 Butenyloxy Benzoate Containing Polymeric Materials

Spectroscopic Techniques for Structural Elucidation and Network Confirmation

Spectroscopic methods are fundamental in confirming the chemical structure of the monomer and the resulting polymer, as well as investigating the non-covalent interactions that govern the material's macroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "Methyl p-(3-Butenyloxy)benzoate" and its polymers. Both ¹H and ¹³C NMR would be employed to provide a detailed map of the chemical environment of each atom.

In a hypothetical analysis of a polymer containing "this compound" side chains, ¹H NMR would be expected to confirm the incorporation of the monomer into the polymer backbone. Key proton signals, such as those from the aromatic ring, the vinyl group of the butenyloxy chain, the methylene (B1212753) groups, and the methyl ester, would be identified. A significant reduction or disappearance of the vinyl proton signals after polymerization would indicate successful reaction of the butenyl group.

¹³C NMR would further corroborate the polymer structure, with distinct chemical shifts anticipated for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butenyloxy side chain and the polymer backbone.

Table 1: Expected ¹H NMR Chemical Shifts for Key Moieties in a "this compound" Polymer

| Moiety | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.9 - 8.0 |

| Vinyl Protons (-CH=CH₂) | 5.0 - 6.0 (if unreacted) |

| Methylene Protons (-O-CH₂-) | ~4.0 |

| Methyl Protons (-OCH₃) | ~3.8 |

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present and the nature of intermolecular interactions. For a polymer containing "this compound," the FT-IR spectrum would be dominated by characteristic absorption bands.

The strong carbonyl (C=O) stretching vibration of the ester group would be expected around 1720 cm⁻¹. The C-O stretching of the ether and ester groups would appear in the 1250-1100 cm⁻¹ region. The presence of the aromatic ring would be confirmed by C=C stretching bands around 1600-1450 cm⁻¹ and C-H out-of-plane bending vibrations.

In polymeric systems where hydrogen bonding is possible (for instance, in blends or copolymers), shifts in the carbonyl stretching frequency to lower wavenumbers would indicate the presence of hydrogen bond donors interacting with the ester group.

Thermal and Mesomorphic Phase Behavior Analysis

The thermal and phase behavior of "this compound"-containing polymers are critical for determining their potential applications, particularly in areas where liquid crystalline properties are desired.

Differential Scanning Calorimetry (DSC) is the primary technique used to measure the thermal transitions of the polymer. A DSC thermogram would reveal the glass transition temperature (Tg), which marks the transition from a glassy to a rubbery state. For a liquid crystalline polymer, DSC would also detect the temperatures of mesophase transitions.

For a polymer with "this compound" as a mesogenic side group, one would anticipate observing a nematic-to-isotropic phase transition (Tni). This is the temperature at which the material loses its liquid crystalline order and becomes an isotropic liquid.

Table 2: Hypothetical Thermal Transitions for a "this compound" Liquid Crystalline Polymer

| Thermal Transition | Abbreviation | Expected Temperature Range (°C) |

|---|---|---|

| Glass Transition | Tg | 40 - 80 |

Polarized Light Optical Microscopy (POM) is used to visually identify liquid crystalline phases and their characteristic textures. When a liquid crystalline polymer containing "this compound" is observed between crossed polarizers, the anisotropic liquid crystalline phases will be birefringent and will exhibit specific textures.

Upon heating the polymer into its mesophase, the appearance of a threaded or Schlieren texture would be a strong indicator of a nematic phase. By observing the changes in these textures as a function of temperature, the transition temperatures identified by DSC can be confirmed.

Rheological and Mechanical Property Investigations

The study of the rheological and mechanical properties of these polymers is crucial for understanding their processability and end-use performance.

Rheological studies would involve measuring the viscosity of the polymer as a function of temperature and shear rate. For a liquid crystalline polymer, a characteristic shear-thinning behavior is expected, where the viscosity decreases with increasing shear rate due to the alignment of the mesogenic side chains.

Dynamic Mechanical Analysis (DMA) would be employed to probe the viscoelastic properties of the material, such as the storage modulus (E'), loss modulus (E''), and tan delta. The glass transition temperature would be observable as a peak in the tan delta curve. These measurements provide insight into the material's stiffness, damping characteristics, and performance over a range of temperatures.

Based on the conducted research, there is no publicly available scientific literature containing specific experimental data on the advanced characterization of polymeric materials containing "this compound" using the requested techniques of Dynamic Mechanical Analysis (DMA), rheological characterization, Small-Angle X-ray Scattering (SAXS), or Small-Angle Neutron Scattering (SANS).

Therefore, it is not possible to generate an article with detailed research findings and data tables focusing solely on this specific chemical compound as requested in the prompt. The characterization techniques outlined are standard in polymer science, but their application to polymers derived from or containing "this compound" does not appear to be documented in accessible research.

Fundamental Studies on Responsive Mechanisms in Methyl P 3 Butenyloxy Benzoate Lces

Thermoresponsive Actuation and Shape Memory Effects

The thermoresponsive behavior of LCEs is one of their most defining features. The actuation mechanism is intrinsically linked to the phase transitions of the liquid crystalline mesogens within the crosslinked polymer network. Upon heating, the LCE undergoes a transition from an ordered liquid crystalline phase (e.g., nematic or smectic) to a disordered isotropic phase. This change in molecular order results in a macroscopic shape change, typically a contraction along the direction of mesogen alignment and an expansion in the perpendicular directions.

This shape change is a direct consequence of the coupling between the orientational order of the mesogens and the conformational entropy of the polymer chains. In the ordered state, the polymer backbone is constrained to adopt a more anisotropic conformation to accommodate the aligned mesogens. Upon heating to the isotropic phase, the mesogens lose their orientational order, allowing the polymer chains to adopt a more random, coiled conformation, which is entropically more favorable. This microscopic change in chain conformation drives the macroscopic actuation of the elastomer.

This thermoresponsive behavior is also the foundation for the shape memory effects observed in these materials. LCEs can be programmed into a temporary shape and will recover their original, permanent shape upon the application of a thermal stimulus. The process typically involves:

Programming: The LCE is heated to its isotropic phase, where it is easily deformable. A mechanical load is applied to deform the material into a desired temporary shape.

Fixing: While holding the deformation, the LCE is cooled back down to its liquid crystalline phase. The re-establishment of the ordered mesogenic structure locks in the temporary shape.

Recovery: Upon reheating to the isotropic transition temperature, the material is triggered to return to its original, stress-free shape.

Electro-Mechanical Coupling and Response Dynamics

The response of LCEs to an electric field presents a pathway for a more direct and often faster means of actuation compared to thermal methods. The electro-mechanical coupling in these materials arises from the dielectric anisotropy of the liquid crystal mesogens. When an electric field is applied, it can exert a torque on the mesogens, attempting to align them with the field. In a crosslinked network, this reorientation of the mesogens is coupled to the polymer chains, leading to a macroscopic deformation of the elastomer.

For a significant electro-mechanical response, the mesogens should possess a notable dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long axis of the mesogen. The direction and magnitude of the response depend on the sign of Δε and the initial alignment of the mesogens relative to the applied field.

While direct studies on the electro-mechanical coupling in LCEs specifically incorporating Methyl p-(3-Butenyloxy)benzoate as the primary mesogen are not detailed in the reviewed literature, research on related low molecular weight liquid crystals provides some insight. For instance, studies on compounds with similar benzaldehyde (B42025) cores have shown negative dielectric anisotropy. This suggests that mesogens of this type would tend to align perpendicular to an applied electric field. In an LCE, this would translate into a contraction along the field direction if the mesogens were initially aligned parallel to it.

The response dynamics of electro-mechanical actuation are generally much faster than thermal actuation, as they are not limited by heat diffusion. The speed of the response is typically governed by the viscoelastic properties of the polymer network and the rotational viscosity of the liquid crystalline phase. For practical applications, achieving a large strain at a reasonably low electric field is a key challenge. This often requires optimizing the material to have a high dielectric anisotropy and a low elastic modulus.

Opto-Mechanical Transduction and Mechanofluorescence Phenomena

Opto-mechanical transduction in LCEs involves the conversion of light energy into mechanical work. This can be achieved through various mechanisms, including photothermal effects, where light is absorbed and converted into heat, inducing a thermoresponsive actuation. Another, more direct mechanism involves the use of photo-responsive molecules, such as azobenzene (B91143) derivatives, incorporated into the LCE structure.

A particularly interesting opto-mechanical phenomenon is mechanofluorescence, where the fluorescence properties of the material change in response to a mechanical stimulus. This effect has been studied in detail in LCEs synthesized with a high concentration (89 mol%) of 4-methoxyphenyl (B3050149) 4-(3-butenyloxy)benzoate as the mesogen, alongside a fluorescent carbazole-based monomer and a crosslinker. nih.govsciengine.com

This process is reversible and repeatable, with the fluorescence intensity returning to its initial state upon removal of the mechanical stress. This behavior allows the LCE to function as an optical force sensor, where the change in luminescence provides a direct readout of the applied mechanical strain.

The modulation of luminescence in these LCEs containing 4-methoxyphenyl 4-(3-butenyloxy)benzoate is directly correlated with the degree of mechanical deformation. Experimental data shows a clear relationship between the applied strain and the relative emission intensity. nih.govsciengine.com

| Strain (%) | Relative Emission Intensity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 30 | 60 |

| 40 | 50 |

The repeatability of this mechanofluorescent response has been demonstrated over multiple cycles of stretching and relaxation, showing no significant degradation in the intensity change or the response time. This indicates a robust and reliable mechanism for opto-mechanical transduction. The ability to tune the fluorescence of the material through mechanical means opens up possibilities for applications in areas such as stress-sensing coatings, damage detection in materials, and advanced human-machine interfaces. nih.govsciengine.com

Applications of Methyl P 3 Butenyloxy Benzoate Derived Materials in Engineering and Research

Development of Actuation Systems for Soft Robotics and Biomimetic Devices

Liquid Crystal Elastomers (LCEs) are a promising class of materials for creating soft actuators due to their ability to produce large, reversible deformations and significant actuation stress. frontiersin.org These characteristics are essential for developing soft robots and biomimetic devices that can mimic the movements of natural organisms. frontiersin.orgresearchgate.net LCE-based actuators can be triggered by various stimuli, including heat, light, and electric fields, offering versatile control mechanisms. researchgate.netlabapress.com

The actuation performance of LCEs can be substantial, with some demonstrating a repeatable strain of over 20% for more than 100 cycles and a force capacity of approximately 5 Newtons per LCE actuator. researchgate.net Researchers have successfully developed untethered soft robots that utilize LCE actuators, integrating onboard power and wireless control for autonomous operation. researchgate.net These robots can achieve movement speeds of up to 1.27 cm/min and are capable of path control by selectively actuating different LCE legs. researchgate.net Furthermore, the power density of LCE microfibers can reach up to 400 W/kg, highlighting their potential for micro-robotic systems. labapress.com

To overcome the often slow recovery time of thermally actuated LCEs, system-level programming and design strategies have been implemented. researchgate.net By alternating the actuation cycles of different sets of LCE legs, continuous movement can be maintained. researchgate.net Innovations such as embedding liquid metal channels for Joule heating have enabled direct electrical activation of LCE actuators, eliminating the need for external heat sources and allowing for more integrated and efficient designs. cmu.edu

Engineering of Mechanically Adaptive and Energy-Dissipative Elastomers

The unique molecular structure of LCEs makes them ideal for engineering mechanically adaptive and energy-dissipative materials. Their ability to dissipate energy through reversible internal phase transitions under external stimulation provides a significant advantage over conventional elastomers. mdpi.com This property is particularly valuable for applications requiring high damping and protection against mechanical insults like shock and vibration. nih.gov

The mechanical properties of LCEs can be tailored by controlling factors such as liquid crystal content and crosslinking density. mdpi.com Introducing liquid crystal elements enhances the damping properties of the elastomers. mdpi.com Furthermore, the strategy of creating double networks, where a rigid network is incorporated into a soft LCE network, has been shown to significantly improve mechanical toughness, with some double-network LCEs (DN-LCEs) achieving a breaking stress of 40 MPa and a ductility of 90 MJ/m³. acs.org

A key mechanism for energy dissipation in polydomain LCEs is a mechanically induced phase transition under large strains. nih.gov This transition involves the rotation and alignment of the liquid crystal mesogens, providing a secondary mode of energy dissipation in addition to the viscoelastic relaxation of the polymer network. nih.gov Studies on 3D-printed LCE lattice foams have demonstrated dramatically enhanced energy dissipation under cyclic compression compared to equivalent foams made from conventional elastomers. nih.gov The geometry of the lattice also plays a crucial role, with stretching-dominated deformations leading to greater energy dissipation than bending-dominated ones. nih.gov

| Material Type | Key Mechanical Property | Research Finding |

| Liquid Crystal-Based Organosilicon Elastomers | Mechanical Adaptability | Introduction of liquid crystal elements improves damping properties. mdpi.com |

| Double-Network LCEs (DN-LCEs) | Enhanced Toughness | Can achieve a breaking stress of 40 MPa and ductility of 90 MJ/m³. acs.org |

| 3D Printed Polydomain LCE Lattices | Energy Dissipation | Show significantly enhanced energy dissipation under cyclic compression due to a mechanically induced phase transition. nih.gov |

Design of Reconfigurable Substrates and Scaffolds for In Vitro Biological Research

LCEs are emerging as "smart" materials for creating dynamic and reconfigurable substrates for biological research, particularly in tissue engineering and cell culture. advancedsciencenews.comnih.gov Their ability to undergo controlled changes in shape and surface topography in response to stimuli allows for the creation of cellular environments that can mimic the dynamic nature of native tissues. advancedsciencenews.comnih.gov Biocompatible and biodegradable LCEs have been developed that support cell attachment, growth, and proliferation, making them viable as soft scaffolds for 3D cell culture. advancedsciencenews.comnih.gov

These advanced scaffolds can provide mechanical cues to cells, influencing their behavior in ways that static culture substrates cannot. advancedsciencenews.com For instance, the anisotropic properties of LCEs can be harnessed to promote the alignment of cells, a critical factor in the engineering of tissues such as muscle and nerve. nih.gov

Modulation of Cellular Environment via Dynamic Substrate Properties

The dynamic nature of LCE substrates allows for real-time modulation of the cellular microenvironment. By applying external stimuli, researchers can actively change the physical properties of the culture surface, such as its stiffness or topography, and observe the resulting cellular responses. This capability is invaluable for studying mechanotransduction, the process by which cells convert mechanical signals into biochemical responses.

LCE nanocomposites that exhibit a fast and reversible electromechanical response have been developed for use as dynamic substrates for cell culture. nih.gov These materials can achieve rapid contractions of up to 30% in response to applied voltages, with response times as fast as 0.6 seconds, and have shown stability over thousands of cycles. nih.gov Neonatal rat ventricular myocytes cultured on these active substrates remained viable, demonstrating the potential of these materials for studying the effects of mechanical stimulation on cardiac tissue. nih.gov

Furthermore, LCE substrates with nanogrooves on their surface have been shown to effectively align human dermal fibroblasts. nih.gov This topographical guidance is a powerful tool for directing cell organization and tissue formation. The ability to create such features through the self-assembly of smectic A LCEs simplifies the fabrication of topographically patterned substrates for biomedical applications. nih.gov

Surface Patterning and Dynamic Wrinkling Instabilities in LCE Composites

The shape-responsive properties of LCEs can be harnessed to create surfaces with dynamic and reversible patterns, such as wrinkles. rsc.org By depositing a thin polymer film onto an LCE, a bilayer system is created that exhibits a periodic wrinkling pattern in response to temperature changes. rsc.org The orientation of these wrinkles is dependent on the orientation of the nematic director within the LCE and the temperature at which the bilayer is prepared. rsc.org This phenomenon provides a simple method for generating reversible, microstructured surfaces with potential applications in areas like tunable wettability and structural color. rsc.org

The wrinkling process can be precisely controlled and even triggered by light in photoresponsive LCEs. aps.org Theoretical studies have explored the dynamics of light-driven wrinkling, calculating the critical times for the appearance and disappearance of wrinkles. aps.org These findings are crucial for applications requiring accurate active control, such as in soft robotics, active microlenses, and smart windows. aps.org

Electrically controlled wrinkling has also been demonstrated in LCE-elastomer bilayer architectures. researchgate.net By embedding a liquid-metal-based conductive ink within the LCE, Joule heating can be used to induce wrinkling with amplitudes ranging from 17 to 45 micrometers within 30 seconds. researchgate.net This all-soft-material system is highly deformable and can be integrated into arrays for applications such as reconfigurable surfaces for soft robotic grippers. researchgate.net

Sorption and Transport Properties in Functionalized Liquid Crystalline Networks

Functionalized liquid crystalline networks, which can be synthesized from monomers like Methyl p-(3-Butenyloxy)benzoate, are being investigated for their potential in separation technologies due to their unique sorption and transport properties. acs.orgresearchgate.netnih.gov The ordered molecular structure of these materials can lead to enhanced selectivity in the transport of gases and other small molecules. acs.orgresearchgate.netnih.gov

The performance of these materials as membranes is highly dependent on their molecular order and orientation. acs.orgresearchgate.netnih.gov By controlling the morphology of the liquid crystal polymer, it is possible to tune the permeability and selectivity of the resulting membrane. acs.orgresearchgate.netnih.gov

Gas Permeability and Selectivity for Separation Technologies

Research has shown that the degree of molecular order in liquid crystalline polymer membranes has a profound effect on their gas separation performance. acs.orgresearchgate.netnih.gov As the molecular order increases, for example, from an isotropic to a highly ordered smectic C morphology, the gas permeability decreases while the ideal gas selectivity increases significantly. acs.orgresearchgate.netnih.gov For instance, a 36-fold increase in He/N₂ selectivity and a 21-fold increase in CO₂/N₂ selectivity have been observed. acs.orgresearchgate.net

This trade-off between permeability and selectivity is a key challenge in membrane technology. acs.org It is proposed that with increasing molecular order, the free volume elements within the membrane become smaller, which hinders the passage of gases with larger kinetic diameters more than those with smaller diameters, thus inducing selectivity. researchgate.net The orientation of the liquid crystal molecules also plays a critical role; a homeotropic alignment can lead to diminished gas permeation and increased selectivity compared to a planar alignment. researchgate.netnih.gov

Studies on nematic liquid crystalline polymer films have further demonstrated that the steric size of substituents on the liquid crystal mesogens affects gas transport. tue.nl Increasing the steric size of these substituents leads to higher gas permeabilities and lower ideal gas selectivities, primarily by increasing the diffusion coefficient of the gases rather than their solubility. tue.nl

Based on a comprehensive review of available scientific literature, there is no specific research directly investigating the use of This compound in the development of chiral liquid crystal elastomer (LCE) systems for enantioselective absorption. While the broader fields of chiral LCEs and enantioselective separations are active areas of research, the specific role of this compound in this particular application is not documented in publicly accessible studies.

Therefore, it is not possible to provide a scientifically accurate article on the "" focusing on "Enantioselective Absorption in Chiral LCE Systems" as requested. The generation of such an article would require speculation and could not be supported by factual research findings and data, thereby failing to meet the required standards of scientific accuracy and reliance on sourced information.

Theoretical and Computational Investigations of Methyl P 3 Butenyloxy Benzoate and Its Polymer Systems

Molecular Modeling and Simulations of Mesogen Self-Assembly and Dynamics

Molecular modeling and simulations are powerful tools for investigating the self-assembly and dynamic behavior of mesogens like Methyl p-(3-Butenyloxy)benzoate. These computational techniques allow for the exploration of molecular interactions and the resulting macroscopic structures that are often difficult to probe experimentally.

The self-assembly of this compound into liquid crystalline phases is primarily driven by a combination of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and π-π stacking of the aromatic cores. Molecular dynamics (MD) simulations can be employed to model the collective behavior of a large ensemble of these molecules. By defining a simulation box containing numerous this compound molecules with initial random positions and orientations, and applying classical force fields, the system can be evolved over time to observe the spontaneous formation of ordered structures.

The dynamics of the mesogens, such as rotational and translational diffusion, are also critical for understanding the phase behavior and response to external stimuli. These dynamic properties can be quantified from MD simulation trajectories. For instance, the rotational correlation function can be calculated to determine the characteristic times for molecular reorientation, which are indicative of the liquid crystalline phase.

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | General Amber Force Field (GAFF) or similar |

| Number of Molecules | 1000 |

| Temperature | 300 K - 450 K (varied to study phase transitions) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules with a high degree of accuracy. researchgate.net For this compound, DFT calculations provide valuable insights into its molecular geometry, electronic distribution, and spectroscopic characteristics.

The first step in a DFT study is the geometry optimization of the molecule to find its lowest energy conformation. This optimized structure is crucial for accurate calculations of other properties. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can then be determined. The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and electronic transport properties of the molecule. researchgate.net

Furthermore, DFT can be used to predict various spectroscopic properties. For example, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. chalcogen.ro These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Visible absorption spectrum. chalcogen.roresearchgate.net The calculated NMR chemical shifts can also be compared with experimental data to aid in structural elucidation. researchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Calculated Value (Illustrative) | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

Predictive Modeling of Polymer-Mesogen Interactions and Network Rheology

Computational approaches such as molecular dynamics simulations can be extended to model the polymer system. By constructing a model of the polymer chain with the this compound side groups, the conformational behavior of the polymer and the orientation of the mesogens can be studied. The Flory-Huggins interaction parameter (χ) can be calculated to quantify the miscibility and interaction strength between the polymer backbone and the mesogenic side chains. researchgate.net

The rheological properties of the polymer network, such as its viscosity and viscoelasticity, are of great importance for processing and application. Coarse-grained molecular dynamics or other mesoscale simulation methods can be employed to model the large-scale behavior of the polymer network under shear or elongational flow. These simulations can predict how the alignment of the mesogenic side chains affects the flow properties of the material, providing a link between the molecular structure and the macroscopic rheology. Machine learning methods can also be trained on data from such simulations or experimental results to develop predictive models for the rheological behavior of these complex fluids. researchgate.net

Emerging Research Directions and Future Outlook for Butenyloxybenzoate Based Materials

Integration of Novel Functional Components into LCE Architectures

A primary direction in LCE research is the incorporation of functional components to create multi-responsive materials. nih.govaip.org This involves embedding nanoparticles or organic functional groups into the LCE matrix, which is synthesized from monomers like Methyl p-(3-Butenyloxy)benzoate. nih.govnih.gov These additions can sensitize the elastomers to new stimuli or enhance their response to existing ones.

For instance, photothermal fillers such as carbon nanotubes or liquid metal droplets can be dispersed within the LCE. nih.govaip.org These components absorb light and convert it into heat, triggering the LCE's shape change. This allows for remote, light-based control of the material's actuation. Similarly, conductive fillers like carbon black enable Joule heating, where an electric current passing through the material generates the heat needed for actuation. nih.govaip.org This is particularly advantageous for applications requiring low-voltage activation. oaepublish.com

Dynamic covalent bonds are another innovative component being integrated into LCEs. rsc.org These bonds can rearrange under certain conditions, allowing the material to be reprogrammed, recycled, or even self-healed. rsc.org This adds a layer of adaptability and sustainability to the material's lifecycle. The goal is to create sophisticated, integrated systems where the LCE matrix provides the mechanical response, while the embedded components offer tailored sensitivity and functionality. sciengine.com

Table 1: Functional Components Integrated into LCEs

| Functional Component | Stimulus | Resulting Functionality in LCE |

| Carbon Nanotubes | Infrared Light | Photothermal actuation, electrical conductivity. nih.gov |

| Liquid Metal Droplets | Electric Current | Joule heating, enhanced thermal conductivity. nih.gov |

| Azobenzene (B91143) Derivatives | UV/Visible Light | Photo-isomerization causing direct, light-induced deformation. researchgate.net |

| Conductive Polymers | Electric Field | Low-voltage electro-thermal actuation. oaepublish.com |

| Dynamic Covalent Bonds | Heat/Catalyst | Reprogrammability, self-healing, recyclability. rsc.org |

Advanced Manufacturing Techniques for Complex LCE Structures

The fabrication of LCEs is evolving rapidly, moving beyond simple films to complex, three-dimensional structures. Additive manufacturing, or 3D printing, is a key technology in this advancement. nih.govnih.gov Techniques like direct ink writing (DIW) allow for the precise deposition of LCE precursors, enabling the creation of intricate geometries with programmed director alignments. nih.gov This control over the molecular orientation at a micro-level is crucial, as it dictates the macroscopic shape-changing behavior of the final object. nih.gov

A significant innovation is 4D printing, where the fourth dimension is time. nih.govresearchgate.net A 3D-printed LCE object can be designed to transform its shape in a predetermined way when exposed to a stimulus. researchgate.netacs.org This is achieved by precisely controlling the printing path and the alignment of the liquid crystal mesogens during fabrication. sciengine.com Researchers have used 4D printing to create self-folding structures like origami and complex, self-propelling devices. sciengine.comresearchgate.net

Other advanced techniques include two-photon polymerization, which offers nanoscale resolution for fabricating microscale LCEs, and embedded printing, where LCE ink is extruded into a supportive gel matrix to create complex architectures without the need for traditional supports. nih.govacs.org Knitting-based additive manufacturing is also being explored to create fabric-structured LCE actuators for smart textiles. nih.gov These methods are paving the way for the design of highly sophisticated LCE systems with unparalleled geometric and functional complexity. acs.org

Table 2: Comparison of Advanced LCE Manufacturing Techniques

| Manufacturing Technique | Key Advantage | Typical Application |

| Direct Ink Writing (DIW) / 4D Printing | Programmable alignment and complex geometries. sciengine.comnih.gov | Self-folding structures, soft robotics. sciengine.comnih.gov |

| Two-Photon Polymerization | High spatial resolution (sub-micron). nih.gov | Micro-actuators, micro-robotics. nih.gov |

| Embedded 4D Printing | Fabrication of complex 3D structures without supports. acs.org | Soft robotics, biomedical devices. acs.org |

| Knitting-Based AM | Creation of fabric-like structures, recyclability. nih.gov | Smart textiles, wearable devices. nih.gov |

| Surface Alignment | Voxel-by-voxel programmable alignment. sciengine.com | Thin films that morph into 3D shapes. nih.gov |

Interdisciplinary Research at the Interface of Materials Science, Soft Robotics, and Biological Engineering

The unique properties of butenyloxybenzoate-derived LCEs place them at the intersection of several cutting-edge fields. In soft robotics, LCEs are considered prime candidates for creating artificial muscles and actuators. nih.govmagtech.com.cn Their ability to produce large, reversible deformations mimics the action of natural muscle fibers. rsc.orgsciengine.com This has led to the development of soft robots capable of crawling, rolling, swimming, and gripping objects. nih.govmagtech.com.cn The goal is to create untethered, wirelessly controlled robots that can adapt to their environment, a significant step up from traditional rigid robots. nih.govresearchgate.net

In biological engineering, the biocompatibility of certain LCE formulations opens up possibilities for biomedical devices. acs.org Their mechanical flexibility and ability to be shaped into complex forms make them suitable for applications like tissue scaffolding. nih.gov An LCE-based scaffold could potentially provide mechanical cues to guide cell growth and tissue regeneration. nih.gov Furthermore, their responsiveness can be harnessed for creating smart drug delivery systems or implantable devices that can change shape or function on demand within the body. researchgate.net The synergy between materials science, which focuses on designing and synthesizing these advanced LCEs, and engineering disciplines is crucial for translating the potential of these materials into functional, real-world applications. nih.gov

Scalability and Sustainable Synthesis Approaches for this compound-Derived Materials

As the applications for LCEs expand, the demand for their constituent monomers, such as this compound, will grow. This necessitates research into scalable and sustainable synthesis methods. Traditionally, the synthesis of liquid crystal monomers can involve multi-step processes that may not be efficient or environmentally friendly on a large scale.

Future research will likely focus on green chemistry principles to improve the synthesis of this compound and related monomers. This could involve using more benign solvents, reducing the number of synthetic steps, and improving reaction yields. The development of robust, one-pot "click" chemistry reactions is a promising avenue, simplifying the production of LCEs from commercially available components. nih.gov

Q & A

Q. What are the recommended synthetic routes for Methyl p-(3-Butenyloxy)benzoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via O-alkylation of methyl p-hydroxybenzoate using α,ω-acetoxyhaloalkanes under anhydrous conditions. Key steps include:

- Using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution.

- Controlling temperature (60–80°C) and reaction time (6–12 hours) to maximize yield.

- Purification via column chromatography or recrystallization to isolate the product .

Optimization may involve adjusting solvent polarity or using phase-transfer catalysts. Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress and purity assessment .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and ester functionality.

- FT-IR to confirm the presence of ester (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups.

- X-ray crystallography for resolving 3D conformation, especially if crystalline derivatives are obtainable .

- Mass spectrometry (ESI-TOF) for molecular weight validation .

Q. What protocols ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Avoid prolonged exposure to light, moisture, or high temperatures (>40°C).

- Use desiccants (e.g., silica gel) in storage environments. Stability should be monitored via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying substituents (e.g., halogenation at the benzene ring, alkyl chain length modification).

- Biological Assays : Test antimicrobial, anticancer, or enzyme-inhibition activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests).

- Computational Modeling : Perform molecular docking to predict interactions with target proteins (e.g., COX-2, kinases). Compare results with experimental IC₅₀ values to validate models .

- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, H-bond donors) with bioactivity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, reactivity) for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., fixed pH, solvent systems).

- Advanced Characterization : Employ DSC (differential scanning calorimetry) for melting point validation or surface plasmon resonance (SPR) for solubility profiling.

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, DSSTox) to identify outliers or systematic errors .

Q. How can computational chemistry predict the environmental fate or toxicology of this compound?

- Methodological Answer :

- QSAR Models : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) or ecotoxicity (e.g., LC₅₀ for aquatic organisms).

- Molecular Dynamics Simulations : Model hydrolysis pathways in aqueous environments to predict persistence.

- ToxCast Data : Cross-reference with EPA’s DSSTox database for preliminary hazard assessment .

Q. What experimental approaches validate the compound’s potential in material science applications (e.g., polymer precursors)?

- Methodological Answer :

- Polymerization Studies : Test copolymerization with diols/diacids (e.g., using Sn(Oct)₂ catalyst) to assess flexibility/thermal stability.

- Thermogravimetric Analysis (TGA) : Evaluate thermal degradation profiles (Td₅₀) under N₂/O₂ atmospheres.

- Mechanical Testing : Measure tensile strength/modulus of derived polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.